Dxd-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

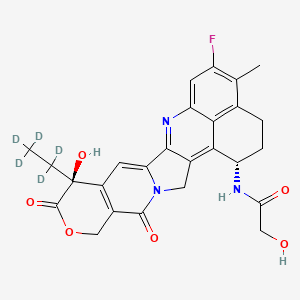

N-[(10S,23S)-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-10-(1,1,2,2,2-pentadeuterioethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17-,26-/m0/s1/i1D3,3D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXLYXLUCNZSAA-YJVIAYTMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dxd-d5 mechanism of action in DNA replication

An In-depth Technical Guide on the DDK and GINS (Sld5) Mechanism of Action in DNA Replication

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The initiation of eukaryotic DNA replication is a meticulously orchestrated process ensuring the faithful duplication of the genome once per cell cycle. Central to this regulation is the activation of the replicative helicase, a multi-protein complex known as the CMG (Cdc45-Mcm2-7-GINS). The assembly and activation of the CMG at replication origins are triggered by two key S-phase kinases: Cyclin-Dependent Kinase (CDK) and Dbf4-dependent kinase (DDK). This guide focuses on the critical role of DDK and its interplay with the GINS complex, which contains the Sld5 subunit, in the pathway leading to helicase activation and the commencement of DNA unwinding. We will dissect the molecular mechanism, present key quantitative data, detail relevant experimental protocols, and visualize the intricate pathways governing this fundamental biological process.

The Core Mechanism: DDK-Mediated Recruitment of GINS to the Pre-Replicative Complex

The initiation of DNA replication occurs in two distinct, temporally separated stages. The first, known as replication licensing, takes place in the G1 phase and involves the loading of the inactive Minichromosome Maintenance (Mcm2-7) complex onto DNA at replication origins.[1] The Mcm2-7 complex is loaded as a head-to-head double hexamer that encircles the duplex DNA.[2][3] However, this pre-Replicative Complex (pre-RC) is dormant and cannot unwind DNA.

The second stage, termed origin firing, occurs at the G1/S transition. This is the point where DDK and the GINS complex execute their essential functions.[4]

The Role of DDK (Dbf4-dependent kinase): DDK is a heterodimeric protein kinase composed of the catalytic subunit Cdc7 and the regulatory subunit Dbf4.[5][6] The primary and essential function of DDK in replication initiation is the phosphorylation of the N-terminal tails of multiple subunits within the Mcm2-7 double hexamer, specifically Mcm2, Mcm4, and Mcm6.[5][7] This multi-site phosphorylation event is not a simple on/off switch but a crucial remodeling of the Mcm2-7 complex that creates a specific docking platform for downstream initiation factors.[2][8]

The Role of the GINS Complex (Sld5, Psf1, Psf2, Psf3): The GINS complex is a stable, hetero-tetrameric structure composed of Sld5, Psf1, Psf2, and Psf3.[9][10] The name "GINS" is an acronym derived from the Japanese numbers Go (5), Ichi (1), Ni (2), and San (3), corresponding to its subunits.[11][12] GINS is an indispensable component of the active CMG replicative helicase and is essential for both the initiation and elongation phases of DNA replication.[9][10][12] It is believed to stabilize the association of Cdc45 with the Mcm2-7 core, thereby forming the fully functional helicase.[12]

The Stepwise Assembly of the CMG Helicase: The DDK-catalyzed phosphorylation of the Mcm2-7 complex initiates a cascade of binding events that culminates in the assembly of two active CMG helicases.

-

DDK Phosphorylation: At the onset of S phase, DDK phosphorylates the N-terminal tails of Mcm2-7 subunits within the pre-RC.[7][13]

-

Sld3-Cdc45 Recruitment: This phosphorylation creates binding sites for the initiation factor Sld3 (and its partner Sld7).[1][7] Sld3, in turn, is responsible for recruiting the crucial helicase component, Cdc45, to the phosphorylated Mcm complex.[6][7]

-

GINS Complex Recruitment: Following the association of Sld3 and Cdc45, the GINS complex (containing Sld5) is recruited to form the final 11-subunit CMG (Cdc45-Mcm2-7-GINS) complex.[1][4] This assembly is a cooperative process, where the factors are mutually dependent for their stable association with the origin.[10]

-

Helicase Activation: The formation of the CMG complex is coupled with the separation of the Mcm2-7 double hexamer into two single CMG helicases, each encircling one of the template strands.[3][14] This architectural remodeling, along with the action of Mcm10 and ATP hydrolysis, activates the helicase, enabling it to unwind the parental DNA duplex and initiate bidirectional DNA synthesis.[3][4][14]

Visualizing the Mechanism and Workflows

Signaling Pathway for CMG Helicase Activation

Caption: Pathway of CMG helicase assembly and activation at the G1/S transition.

Experimental Workflow: In Vitro Helicase Assay

References

- 1. embopress.org [embopress.org]

- 2. DDK promotes DNA replication initiation: Mechanistic and structural insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - The mechanism of eukaryotic CMG helicase activation - The Francis Crick Institute - Figshare [crick.figshare.com]

- 4. Assembly, Activation, and Helicase Actions of MCM2-7: Transition from Inactive MCM2-7 Double Hexamers to Active Replication Forks [mdpi.com]

- 5. Role of DDK in Replication Initiation [ouci.dntb.gov.ua]

- 6. Forsburg Lab Research: DDK kinase - PombeNet Forsburg Lab [dornsife.usc.edu]

- 7. Mechanisms Governing DDK Regulation of the Initiation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DDK regulates replication initiation by controlling the multiplicity of Cdc45-GINS binding to Mcm2-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. GINS, a novel multiprotein complex required for chromosomal DNA replication in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GINS (protein complex) - Wikipedia [en.wikipedia.org]

- 12. Structure and function of the GINS complex, a key component of the eukaryotic replisome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Origin Firing Regulations to Control Genome Replication Timing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The mechanism of eukaryotic CMG helicase activation - PMC [pmc.ncbi.nlm.nih.gov]

what is the role of Dxd-d5 in antibody-drug conjugates

An In-depth Technical Guide on the Role of Deruxtecan (DXd) in Antibody-Drug Conjugates

Introduction

Antibody-drug conjugates (ADCs) represent a cornerstone of modern targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic exposure.[1] This is achieved by linking a monoclonal antibody, which targets a specific tumor antigen, to a cytotoxic payload via a specialized linker. A pivotal payload in this field is deruxtecan (DXd), a potent topoisomerase I inhibitor.[2][3] This guide provides a comprehensive technical overview of the role of DXd as a payload in ADCs, its mechanism of action, and the methodologies used for its evaluation. It also clarifies the function of its deuterated analogue, Dxd-d5, used in analytical settings.

The DXd Payload: A Potent Topoisomerase I Inhibitor

DXd, an exatecan derivative, is the cytotoxic component responsible for the therapeutic effect of several advanced ADCs.[1][4] Its deuterated form, this compound, incorporates stable heavy isotopes of hydrogen and is primarily used as an internal standard or tracer for quantitative bioanalysis, such as in pharmacokinetic (PK) studies, due to its distinct mass.[5][6][7]

Mechanism of Action: The primary molecular target of DXd is DNA topoisomerase I, a nuclear enzyme critical for managing DNA topology during replication and transcription.[2][3] DXd intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of single-strand DNA breaks.[8] The accumulation of these unrepaired breaks during DNA replication leads to catastrophic DNA damage and triggers apoptosis, resulting in targeted cell death.[8][9][10] DXd has been shown to be a more potent inhibitor of topoisomerase I than SN-38, the active metabolite of irinotecan.[8][11]

Architecture of a DXd-Based ADC

The efficacy of a DXd-based ADC is a product of its three core components: the antibody, the linker, and the payload, all optimized for maximum therapeutic effect.

-

Monoclonal Antibody: Provides specificity by targeting antigens overexpressed on the surface of cancer cells, such as HER2 or TROP2.[8][9]

-

Linker: A tetrapeptide-based linker (e.g., glycine-glycine-phenylalanine-glycine, GGFG) covalently attaches the DXd payload to the antibody.[11][12] This linker is designed to be highly stable in systemic circulation, preventing premature payload release, but is efficiently cleaved by lysosomal enzymes like cathepsins, which are upregulated in tumor cells.[11][13]

-

Payload (DXd): The cytotoxic agent that induces cell death upon release.[13]

-

Drug-to-Antibody Ratio (DAR): DXd-ADCs are engineered to have a high and homogeneous DAR, typically around 8, meaning each antibody carries approximately eight molecules of DXd.[4][11] This high drug load is a key contributor to the ADC's potent anti-tumor activity.

References

- 1. adcreview.com [adcreview.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. This compound - Immunomart [immunomart.org]

- 8. cusabio.com [cusabio.com]

- 9. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Dxd | DNA topoisomerase inhibitor | CAS 1599440-33-1 | Buy Dxd from Supplier InvivoChem [invivochem.com]

- 12. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Chemical Structure and Stability of Dxd-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of Dxd-d5, a deuterated derivative of the potent topoisomerase I inhibitor, Dxd (deruxtecan). This document is intended for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) and related cytotoxic payloads.

Introduction

This compound is the deuterium-labeled form of Dxd, a key component of several advanced antibody-drug conjugates, most notably Trastuzumab deruxtecan (T-DXd).[1][2][3] Dxd acts as a cytotoxic payload, exerting its anti-cancer effect by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription.[4][5][6] The incorporation of five deuterium atoms ("-d5") in its structure primarily serves as a tool for pharmacokinetic and metabolic studies, allowing it to be used as a tracer or an internal standard in quantitative analyses such as NMR or mass spectrometry.[2][7]

Chemical Structure

The foundational structure of this compound is that of its parent compound, Dxd, which is a derivative of exatecan.[8] The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms.[1] The molecular formula of this compound is C26H19D5FN3O6, with a molecular weight of approximately 498.51 g/mol .[9][10][11]

Chemical Name (IUPAC): N-((1S,9S)-9-Ethyl-5-fluoro-2,3,9,10,13,15-hexahydro-9-hydroxy-4-methyl-10,13-dioxo-1H,12H-benzo(de)pyrano(3',4':6,7)indolizino(1,2-b)quinolin-1-yl)-2-hydroxyacetamide (for the non-deuterated Dxd).[12]

The image below illustrates the chemical structure of Dxd. The precise location of the five deuterium atoms in this compound can vary depending on the synthetic route but is often on the ethyl group or other readily exchangeable positions.

Figure 1: Chemical Structure of Dxd (Deruxtecan). The deuterated version, this compound, contains five deuterium atoms in place of hydrogen atoms.

Figure 1: Chemical Structure of Dxd (Deruxtecan). The deuterated version, this compound, contains five deuterium atoms in place of hydrogen atoms.

Stability Profile

Detailed, publicly available stability data and comprehensive experimental protocols specifically for the isolated this compound payload are limited, which is common for proprietary pharmaceutical compounds. However, extensive stability testing has been conducted on Trastuzumab deruxtecan (T-DXd), the antibody-drug conjugate that utilizes Dxd. These studies provide valuable insights into the stability of the Dxd payload when part of the ADC construct.

Studies on T-DXd have demonstrated the high stability of the linker and the payload in plasma.[13][14] For instance, in vitro studies have shown that T-DXd is highly stable in the plasma of various species, including humans, with minimal release of the Dxd payload over extended periods.[13] This stability is crucial for minimizing off-target toxicity and ensuring that the cytotoxic payload is delivered specifically to the tumor cells.[14] The stability of trastuzumab, the antibody component, has also been studied under various stress conditions, which is relevant to the overall stability of the ADC.[15][16]

3.1. General Considerations for Stability Testing

For a molecule like this compound, a comprehensive stability assessment would typically involve forced degradation studies. These studies intentionally expose the compound to harsh conditions to predict its degradation pathways and identify potential degradation products.[17][18]

3.2. Summary of Stability Data from T-DXd Studies

While specific quantitative data for this compound is not available, the table below summarizes the stability characteristics of the Dxd payload as part of the T-DXd antibody-drug conjugate, based on published research.

| Parameter | Observation | Reference |

| In Vitro Plasma Stability | High stability in human and cynomolgus monkey plasma. Low release of DXd from T-DXd after 21 days of incubation in human plasma (2.1%). | [13] |

| In Vivo Stability (Cynomolgus Monkeys) | The linker-drug of T-DXd was found to be stable in systemic circulation. | [13] |

| General ADC Stability | The linker in T-DXd is designed to be stable in the bloodstream and cleaved by enzymes within tumor cells. | [14] |

Experimental Protocols

Detailed experimental protocols for the synthesis and stability testing of this compound are proprietary. However, this section outlines the general methodologies that would be employed for such investigations based on standard pharmaceutical development practices.[18][19]

4.1. General Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[17] A typical workflow is illustrated in the diagram below.

Caption: General workflow for a forced degradation study of a pharmaceutical compound.

Methodology:

-

Preparation of Solutions: A stock solution of this compound would be prepared in a suitable solvent, such as DMSO.[5][11]

-

Application of Stress Conditions:

-

Acid and Base Hydrolysis: The drug solution is treated with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room and elevated temperatures.

-

Oxidation: The drug solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: The solid drug or its solution is subjected to high temperatures (e.g., 60-80°C).

-

Photostability: The drug solution is exposed to light of a specified wavelength and intensity, as per ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, aliquots of the stressed samples are withdrawn and analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[20]

-

Characterization of Degradants: Peaks corresponding to potential degradation products are further investigated using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for mass identification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[21]

Mechanism of Action and Signaling Pathway

Dxd exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme that relaxes supercoiled DNA, which is essential for DNA replication and transcription. By binding to the topoisomerase I-DNA complex, Dxd prevents the re-ligation of the single-strand breaks created by the enzyme. This leads to an accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.[4][22][8]

The following diagram illustrates the mechanism of action of Dxd.

Caption: Mechanism of action of Dxd following its release from an antibody-drug conjugate.

Conclusion

This compound is a crucial tool in the development of Dxd-containing antibody-drug conjugates, primarily for analytical and pharmacokinetic purposes. While specific, in-depth stability data for the isolated this compound molecule is not extensively available in the public domain, the high stability observed for the Dxd payload within the T-DXd conjugate underscores its robust nature. The general principles of forced degradation and stability-indicating method development provide a framework for assessing the stability of such potent cytotoxic payloads. Further research and publication of detailed stability studies would be beneficial to the broader scientific community.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Dxd | DNA topoisomerase inhibitor | CAS 1599440-33-1 | Buy Dxd from Supplier InvivoChem [invivochem.com]

- 7. Deruxtecan-d5 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 8. glpbio.com [glpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | 50000+ Bioactive Molecules | GlpBio [glpbio.cn]

- 11. This compound (Exatecan-d5 derivative for ADC) | ADC Cytotoxin | | Invivochem [invivochem.com]

- 12. medkoo.com [medkoo.com]

- 13. researchgate.net [researchgate.net]

- 14. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. pharmtech.com [pharmtech.com]

- 18. scispace.com [scispace.com]

- 19. impactfactor.org [impactfactor.org]

- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. researchgate.net [researchgate.net]

In Vivo Pharmacokinetics of Dxd-d5: A Technical Guide for Researchers

An in-depth exploration of the in vivo pharmacokinetic profile of Dxd, the payload of Trastuzumab Deruxtecan, with an analysis of the potential impact of deuteration on its metabolic fate.

For Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of Dxd (deruxtecan), a potent topoisomerase I inhibitor and the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). While specific in vivo pharmacokinetic data for its deuterated analog, Dxd-d5, is not publicly available, this document will delve into the known pharmacokinetics of Dxd and explore the scientific principles of how deuterium substitution—as in this compound—can influence a drug's metabolic profile. This compound is a deuterium-labeled version of Dxd, primarily utilized as a tracer for quantitative analysis during the drug development process.[1]

Executive Summary

Understanding the in vivo behavior of an ADC's payload is critical for optimizing its therapeutic index. This guide summarizes the available preclinical pharmacokinetic data for Dxd, the active component of the highly successful ADC, T-DXd. It also provides a foundational understanding of the "Kinetic Isotope Effect" and its implications for drug metabolism when deuterium is strategically incorporated into a molecule, as with this compound. The potential for deuterium to alter metabolic pathways and enhance pharmacokinetic properties is a key area of interest in modern drug development.[1]

Pharmacokinetics of Dxd in Preclinical Models

In vivo studies, primarily in mice, have shed light on the pharmacokinetic profile of Dxd following its release from the T-DXd conjugate.

Data Summary

The following tables summarize key pharmacokinetic parameters for Dxd and the T-DXd antibody-drug conjugate, derived from studies in HER2-positive tumor-bearing mice.

Table 1: Plasma Pharmacokinetic Parameters of T-DXd and Released Dxd in Tumor-Bearing Mice Following a Single Intravenous Dose

| Analyte | Dose (mg/kg) | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Half-life (t½) (h) | Clearance (mL/h/kg) |

| T-DXd | 10 | 250 | 1 | 15,000 | 36-108 | 0.67 |

| Released Dxd | 10 | 0.02 | 48 | 1.5 | 1.35 | - |

Data compiled from multiple preclinical studies. Values are approximate and can vary based on the specific animal model and analytical methods used.[2][3]

Table 2: Biodistribution of Dxd in Tumor-Bearing Mice

| Tissue | Dxd Concentration (ng/g) | Time Post-Dose (h) |

| Tumor | >100 | 72 |

| Liver | <20 | 72 |

| Lung | <10 | 72 |

| Kidney | <10 | 72 |

| Spleen | <10 | 72 |

This table illustrates the preferential accumulation of Dxd in tumor tissue compared to other organs.[2]

The Impact of Deuteration: The Kinetic Isotope Effect

Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon. This increased bond strength can slow down metabolic reactions that involve the cleavage of a carbon-hydrogen bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).

The primary potential effects of deuteration on the pharmacokinetics of a drug like Dxd include:

-

Decreased Rate of Metabolism: If the site of deuteration is a primary location for metabolic attack by enzymes (e.g., Cytochrome P450s), the rate of metabolism can be significantly reduced.

-

Increased Half-Life and Exposure: A slower metabolic rate can lead to a longer plasma half-life (t½) and a greater overall drug exposure (AUC).

-

Reduced Formation of Metabolites: Deuteration can decrease the formation of specific metabolites, which can be advantageous if those metabolites are associated with toxicity.

-

Potential for Metabolic Switching: If one metabolic pathway is slowed by deuteration, the drug may be metabolized through alternative pathways, a phenomenon known as metabolic switching.

While these principles are well-established, the precise impact of the five deuterium atoms in this compound on its in vivo pharmacokinetics has not been publicly documented. Such studies would be essential to fully characterize its properties and determine if it offers a therapeutic advantage over the non-deuterated form.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of Dxd pharmacokinetics.

In Vivo Pharmacokinetic Study in Mice

-

Animal Model: Female athymic nude mice are implanted with human cancer cell lines expressing HER2 (e.g., NCI-N87, JIMT-1).[3]

-

Drug Administration: T-DXd is administered as a single intravenous (IV) injection, typically via the tail vein, at a specified dose (e.g., 10 mg/kg).[3]

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 72, 168, and 336 hours) via cardiac puncture or another appropriate method. Plasma is isolated by centrifugation.[3]

-

Tissue Collection: At the terminal time point, tumors and major organs (liver, lungs, kidneys, spleen) are harvested.

-

Bioanalysis: Plasma and tissue homogenate concentrations of T-DXd and released Dxd are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

Bioanalytical Method for Dxd Quantification

-

Sample Preparation: Plasma samples are subjected to protein precipitation, typically with a solvent like acetonitrile. This is followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte.

-

Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate) and an organic component (e.g., acetonitrile) is used to separate Dxd from other plasma components.

-

Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Dxd and an internal standard (often a stable isotope-labeled version of the analyte, such as this compound) are monitored for quantification.

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

References

- 1. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Dxd-d5 as a Payload for Novel Antibody-Drug Conjugate (ADC) Development

Executive Summary: The landscape of targeted cancer therapy is being revolutionized by antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. Among the most promising payloads is Dxd (Deruxtecan), a highly potent topoisomerase I inhibitor.[1][2][3] ADCs utilizing Dxd, such as Trastuzumab Deruxtecan (T-DXd), have demonstrated remarkable clinical efficacy, in part due to a high drug-to-antibody ratio (DAR), a tumor-selective cleavable linker, and a pronounced bystander effect that eradicates neighboring antigen-negative cancer cells.[4][5][6]

This technical guide provides an in-depth overview of Dxd as an ADC payload for researchers and drug development professionals. It details the mechanism of action, key quantitative data, and advanced immunomodulatory effects. A significant focus is placed on the role of Dxd-d5, a deuterium-labeled analogue, which serves as a critical tool for precise pharmacokinetic analysis during preclinical and clinical development.[7][8][9] Detailed experimental protocols and diagrams of key pathways and workflows are provided to facilitate the practical application of this technology in novel ADC development.

Introduction to Dxd and this compound

The Dxd Payload: A Potent Topoisomerase I Inhibitor

Dxd, a derivative of exatecan, is a next-generation topoisomerase I inhibitor designed for use in ADCs.[1][2] Topoisomerase I is a critical nuclear enzyme that alleviates DNA supercoiling during replication and transcription by creating and re-ligating single-strand breaks.[2] Dxd and other camptothecin analogues function by stabilizing the covalent complex between topoisomerase I and DNA, which prevents the re-ligation step.[2][10] This leads to the accumulation of single-strand DNA breaks, ultimately causing DNA damage, cell cycle arrest, and apoptotic cell death.[1][10][11] The potency of Dxd is reportedly ten times greater than that of SN-38, the active metabolite of irinotecan, another well-known topoisomerase I inhibitor used in ADCs.[2][4]

The Role of this compound: A Tool for Pharmacokinetic Analysis

This compound is a deuterium-labeled version of the Dxd payload.[7][12] In drug development, stable isotope-labeled compounds are invaluable tools. This compound is primarily used as an internal standard for quantitative bioanalysis by methods such as liquid chromatography-mass spectrometry (LC-MS).[7] Its inclusion in assays allows for the precise measurement of the concentration of the active Dxd payload in various biological matrices, such as plasma and tumor tissue.[7][13] This is essential for accurately characterizing the pharmacokinetics (PK), distribution, metabolism, and excretion of the ADC and its released payload, which are critical components of preclinical and clinical evaluation.[1][7] The deuterium substitution can also be used to investigate potential effects on the drug's metabolic profile.[9][13]

Mechanism of Action

Core Mechanism: Inhibition of Topoisomerase I

The primary mechanism of action for the Dxd payload is the inhibition of DNA topoisomerase I.[7][10] The process begins when the ADC delivers Dxd into the cancer cell, where it translocates to the nucleus. There, it binds to the Topoisomerase I-DNA complex, trapping the enzyme in a state where it has cleaved a single strand of DNA but cannot reseal it.[2][5] This stalled cleavage complex is an obstacle to the DNA replication machinery, leading to irreversible double-strand DNA breaks and triggering the DNA Damage Response (DDR).[14]

The Bystander Effect: A Key Advantage for Heterogeneous Tumors

A defining feature of Dxd-based ADCs is their ability to induce a potent "bystander effect".[15][16] This phenomenon is critical for treating solid tumors, which often exhibit heterogeneous expression of the target antigen.[15] After the ADC is internalized by an antigen-positive cancer cell and the payload is released, the Dxd molecule, which is cell-membrane permeable, can diffuse out of the target cell and into adjacent cells.[5][] This allows the ADC to kill not only the cells that express the target antigen but also surrounding antigen-negative tumor cells, thereby amplifying the therapeutic effect within the tumor microenvironment.[6][15][16]

The Dxd-ADC Construct: Key Components

The efficacy of a Dxd-based ADC is dependent on the synergy of its three main components: the antibody, the linker, and the payload.[5]

-

Monoclonal Antibody (mAb) : The mAb provides specificity, targeting a cell surface antigen that is highly expressed on tumor cells.[5][18]

-

Dxd Payload : The cytotoxic agent that induces cell death.[5]

-

Linker : A chemical bridge that connects the payload to the antibody. Dxd ADCs typically use a tetrapeptide-based (e.g., GGFG) cleavable linker.[2][15] This linker is designed to be highly stable in systemic circulation to minimize off-target toxicity but is efficiently cleaved by lysosomal enzymes, such as cathepsins, which are abundant within cancer cells.[5][6]

The high drug-to-antibody ratio (DAR), often around 8, is another key attribute, ensuring a high concentration of the cytotoxic payload is delivered to the tumor cell.[1][4]

Quantitative In Vitro and In Vivo Data

The potency of Dxd and Dxd-based ADCs has been quantified in numerous preclinical studies. The tables below summarize key efficacy and pharmacokinetic data.

Table 1: In Vitro Cytotoxicity of Dxd and a Representative Dxd-ADC (DS-8201a)

| Compound | Cell Line | Target Expression | IC₅₀ (Payload) | IC₅₀ (ADC) | Citation(s) |

|---|---|---|---|---|---|

| Dxd | KPL-4 | HER2-positive | 1.43 nM | - | [19] |

| Dxd | NCI-N87 | HER2-positive | 4.07 nM | - | [19] |

| Dxd | SK-BR-3 | HER2-positive | 1.90 nM (approx.) | - | [19] |

| Dxd | MDA-MB-468 | HER2-negative | 1.95 nM (approx.) | - | [19] |

| DS-8201a | KPL-4 | HER2-positive | - | 26.8 ng/mL | [19] |

| DS-8201a | NCI-N87 | HER2-positive | - | 25.4 ng/mL | [19] |

| DS-8201a | SK-BR-3 | HER2-positive | - | 6.7 ng/mL | [19] |

| DS-8201a | MDA-MB-468 | HER2-negative | - | >10,000 ng/mL | [19] |

| Dxd | Topo I Enzyme | - | 0.31 µM | - |[7][9] |

Table 2: Pharmacokinetic Parameters of T-DXd and Released Dxd in Tumor-Bearing Mice

| Analyte | Parameter | Value | Model System | Citation(s) |

|---|---|---|---|---|

| T-DXd (ADC) | Plasma AUC | 1.96–2.75 µmol/L·day | HER2+ Xenograft Models | [20] |

| Total Antibody | Plasma AUC | 2.32–3.88 µmol/L·day | HER2+ Xenograft Models | [20] |

| Free Dxd | Systemic Half-life (T₁/₂) | 1.35 hours | HER2+ Tumor-bearing mice | [21] |

| Free Dxd | Primary Excretion Route | Feces (as intact form) | HER2+ Tumor-bearing mice | [21] |

| Released Dxd | Tumor vs. Normal Tissue | >5x higher exposure in tumor | Radiolabeled T-DXd Biodistribution |[21] |

Advanced Cellular Mechanisms and Pathways

Induction of Immunogenic Cell Death (ICD)

Recent evidence indicates that the cell death induced by Dxd is immunogenic.[16][22] Immunogenic cell death (ICD) is a form of apoptosis characterized by the release of damage-associated molecular patterns (DAMPs), such as surface-exposed calreticulin (CRT), extracellular ATP, and high-mobility group box 1 (HMGB1).[22][23] These molecules act as signals to recruit and activate antigen-presenting cells (APCs), like dendritic cells, which can then prime a robust anti-tumor T-cell response.[16] This suggests that Dxd-based ADCs not only kill tumor cells directly but also stimulate the host's immune system to attack the tumor, providing a rationale for combination therapies with immune checkpoint inhibitors.[14]

Activation of the cGAS-STING Pathway

The DNA damage inflicted by Dxd can trigger intracellular immune signaling. Specifically, the presence of cytosolic DNA fragments resulting from Dxd-induced damage can activate the cGAS-STING pathway.[14] Cyclic GMP-AMP synthase (cGAS) binds to the cytosolic DNA and synthesizes cGAMP, which in turn activates the Stimulator of Interferon Genes (STING). This leads to the production of Type I interferons (IFN-I) and other inflammatory cytokines.[14] This IFN-I response can enhance the anti-tumor immune environment by promoting dendritic cell activation and increasing the infiltration of cytotoxic CD8+ T cells into the tumor.[14]

Key Experimental Protocols for ADC Development

Protocol: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.[24]

-

Cell Plating: Seed cancer cells (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the Dxd-ADC, a non-targeting control ADC, and the free Dxd payload. Add the compounds to the wells.

-

Incubation: Culture the cells for 5 days or until the untreated control wells reach confluency.[6][22]

-

Viability Assessment: Measure cell viability using a luminescent assay that quantifies total cellular ATP, such as the CellTiter-Glo® assay.[22]

-

Data Analysis: Normalize the results to untreated controls and plot a dose-response curve to calculate the IC₅₀ value for each compound.

Protocol: Bystander Effect Co-Culture Assay

This assay evaluates the ability of the ADC to kill adjacent antigen-negative cells.[6]

-

Cell Labeling (Optional but Recommended): Label the antigen-positive and antigen-negative cell lines with different fluorescent dyes (e.g., CellTracker™ Green and Red) for easy differentiation.

-

Co-Culture Plating: Plate a mixture of antigen-positive (e.g., KPL-4) and antigen-negative (e.g., MDA-MB-468) cells in the same well.

-

Treatment: Add the Dxd-ADC, a non-cleavable linker ADC (e.g., T-DM1) as a negative control for the bystander effect, and a non-targeting ADC at a fixed concentration (e.g., 10 nM).[6]

-

Incubation: Culture the cells for 5 days.

-

Analysis by Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. Gate on the two cell populations based on their fluorescent labels (or surface antigen staining) and a viability dye (e.g., DAPI or Propidium Iodide) to quantify the number of living and dead cells in each population.[6]

-

Data Interpretation: A significant reduction in the viable antigen-negative cell population in the Dxd-ADC treated well compared to controls indicates a bystander effect.

Protocol: In Vivo Xenograft Efficacy Study

This study assesses the anti-tumor activity of the ADC in a living organism.[24][25]

-

Model Establishment: Implant human cancer cells (e.g., NCI-N87) subcutaneously into immunocompromised mice.[26]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle control, non-targeting ADC, Dxd-ADC at various doses).

-

Dosing: Administer the ADCs intravenously (i.v.) according to the planned schedule (e.g., once every 3 weeks).[19]

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at a set time point. Efficacy is evaluated by comparing the tumor growth inhibition (TGI) between the treatment and control groups.

Protocol: Pharmacokinetic Analysis using LC-MS/MS

This protocol quantifies the ADC and payload in biological samples.

-

Study Design: Administer a single i.v. dose of the Dxd-ADC to tumor-bearing mice.

-

Sample Collection: Collect blood (for plasma) and tumor tissue at multiple time points post-dose (e.g., 1 hr, 6 hr, 24 hr, 3 days, 7 days).

-

Sample Preparation:

-

Plasma: Process blood to isolate plasma. Perform an immunocapture step to isolate the total antibody (conjugated and unconjugated). For free payload analysis, perform a protein precipitation/extraction.

-

Tumor: Homogenize the tumor tissue. Perform a similar extraction to isolate the free Dxd payload.

-

-

Internal Standard Spiking: Add a known concentration of this compound to all samples and calibration standards.[7]

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of total antibody (via a surrogate peptide), conjugated ADC (intact or via a surrogate), and the released Dxd payload. The ratio of Dxd to this compound signals is used for precise quantification.

-

PK Parameter Calculation: Use the concentration-time data to calculate key PK parameters such as half-life (T₁/₂), clearance, volume of distribution, and area under the curve (AUC).[21]

Conclusion and Future Directions

The Dxd payload, in conjunction with its deuterated analogue this compound, represents a cornerstone of modern ADC technology.[11] Its high potency, capacity for a high DAR, and membrane permeability leading to a strong bystander effect have resulted in highly effective therapies.[1][16] Furthermore, the discovery of its ability to induce immunogenic cell death and activate the cGAS-STING pathway opens new avenues for powerful combination therapies.[14][16]

Future research will likely focus on expanding the application of Dxd-ADC technology to new cancer targets, optimizing linker chemistry for improved stability and tumor-specific release, and rationally designing combination strategies with immunotherapies to further enhance anti-tumor efficacy and overcome resistance.[27][28]

References

- 1. cusabio.com [cusabio.com]

- 2. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 3. Deruxtecan - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. cusabio.com [cusabio.com]

- 11. Novel antibody-drug conjugates based on DXd-ADC technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Deruxtecan-d5 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 14. Immunomodulatory effects of trastuzumab deruxtecan through the cGAS-STING pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 16. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DAIICHI SANKYO | Unlocking the potential of ADCs [dxd-adc-technology.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effective extracellular payload release and immunomodulatory interactions govern the therapeutic effect of trastuzumab deruxtecan (T-DXd) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. hoeford.com [hoeford.com]

- 25. wuxibiology.com [wuxibiology.com]

- 26. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 28. Daiichi Sankyo to Present New Preclinical and Translational Research from DXd ADC Portfolio at AACR Virtual Annual Meeting II- Daiichi Sankyo US [daiichisankyo.us]

The Discovery and Development of Dxd-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Dxd, a potent topoisomerase I inhibitor, and its deuterated analog, Dxd-d5. Dxd serves as the cytotoxic payload in several antibody-drug conjugates (ADCs), most notably trastuzumab deruxtecan (T-DXd). This document details the preclinical and clinical data, experimental protocols for key assays, and the underlying signaling pathways, offering a comprehensive resource for professionals in the field of oncology drug development.

Introduction: The Emergence of a Novel Topoisomerase I Inhibitor

Dxd (exatecan derivative) was developed from exatecan mesylate, a potent topoisomerase I inhibitor, with the goal of creating a payload for ADCs with an improved safety and efficacy profile. The key innovation in the development of Dxd was the modification of exatecan to have lower membrane permeability, which was found to be associated with reduced myelotoxicity. This characteristic makes it an ideal candidate for targeted delivery via an ADC, minimizing systemic exposure and off-target toxicity.

The subsequent development of this compound, a deuterated version of Dxd, was primarily for its application as a tracer and internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS during the drug development process. Deuteration, the substitution of hydrogen with its heavy isotope deuterium, can also potentially alter the pharmacokinetic and metabolic profiles of a drug, often leading to a slower rate of metabolism and improved pharmacokinetic properties.[][2]

Mechanism of Action: Targeting the DNA Replication Machinery

Dxd exerts its cytotoxic effect by inhibiting topoisomerase I, a critical enzyme involved in DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks. Dxd stabilizes the covalent complex between topoisomerase I and DNA (the cleavage complex), preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.

Recent studies have further elucidated the downstream effects of Dxd-induced DNA damage. The accumulation of cytosolic DNA fragments resulting from this damage activates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This innate immune signaling pathway leads to the production of type I interferons and other pro-inflammatory cytokines, contributing to an anti-tumor immune response.

References

Methodological & Application

Application Note: Dxd-d5 In Vitro Cell Viability Assay Protocol

Abstract

This document provides a detailed protocol for determining the in vitro cytotoxicity of Dxd, a potent topoisomerase I inhibitor, using a cell viability assay. Dxd is the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab deruxtecan (T-DXd, DS-8201a).[1][2] The protocol described herein is also applicable to its deuterated analogue, Dxd-d5, which is primarily used as an internal standard or tracer for quantitative analysis.[3] The method is based on quantifying the number of viable cells in culture after exposure to the compound. We provide representative data and a detailed, step-by-step procedure suitable for researchers in oncology and drug development.

Mechanism of Action

Dxd exerts its cytotoxic effect by inhibiting DNA topoisomerase I, an essential enzyme that relieves torsional strain in DNA during replication and transcription.[4][5] By binding to the topoisomerase I-DNA complex, Dxd prevents the re-ligation of the single-strand breaks created by the enzyme.[4] This stabilization of the cleavage complex leads to the accumulation of DNA double-strand breaks, ultimately triggering programmed cell death (apoptosis).[6][7][8]

References

- 1. Dxd | DNA topoisomerase inhibitor | CAS 1599440-33-1 | Buy Dxd from Supplier InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]

Application Note: Synthesis and Characterization of Dxd-d5 Conjugated Antibodies

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the synthesis, purification, and characterization of Dxd-d5 conjugated antibodies. This compound is the deuterium-labeled form of deruxtecan (Dxd), a potent topoisomerase I inhibitor used as a cytotoxic payload in advanced Antibody-Drug Conjugates (ADCs). The deuterium labeling serves as a tracer for quantitative bioanalytical studies. The synthesis strategy is based on a cysteine-directed conjugation, where interchain disulfide bonds on a monoclonal antibody (mAb) are partially reduced to generate reactive thiol groups. These thiols are then covalently linked to a maleimide-functionalized this compound linker-payload. This protocol covers the essential steps from antibody preparation to the analytical characterization of the final ADC, including determination of the critical Drug-to-Antibody Ratio (DAR).

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the targeting specificity of monoclonal antibodies with the high potency of cytotoxic agents.[1] This synergy allows for the selective delivery of payloads to cancer cells, minimizing systemic toxicity and widening the therapeutic window.[2][3] The design of an ADC involves three key components: the antibody, the cytotoxic payload, and the linker connecting them.[3]

Deruxtecan (Dxd) is a highly potent topoisomerase I inhibitor payload.[1][4] ADCs utilizing Dxd, such as Trastuzumab deruxtecan, have demonstrated significant clinical efficacy.[5][6] The conjugation strategy often targets cysteine residues, utilizing the reduction of interchain disulfide bonds to create nucleophilic thiol groups for reaction with an electrophilic maleimide group on the drug-linker.[5][7] This method allows for the creation of ADCs with a Drug-to-Antibody Ratio (DAR) of up to 8.[7][8]

The DAR is a critical quality attribute (CQA) that significantly impacts the ADC's efficacy, safety, and pharmacokinetics.[7][9] Therefore, robust and precise methods for synthesizing ADCs with a controlled DAR and for characterizing the final product are essential. This application note details a comprehensive workflow for the synthesis of this compound conjugated antibodies and their subsequent characterization using Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Synthesis and Characterization Workflow

The overall process involves the partial reduction of the antibody, conjugation with the this compound linker-payload, purification of the resulting ADC, and finally, detailed analytical characterization.

Experimental Protocols

Safety Precaution: this compound is a highly potent cytotoxic agent. Handle with extreme care using appropriate personal protective equipment (PPE) and containment procedures in a designated laboratory area.

Protocol 1: Partial Reduction of Antibody

This protocol uses Tris(2-carboxyethyl)phosphine (TCEP) to partially reduce the interchain disulfide bonds of an IgG1 antibody, creating reactive thiol groups.

-

Buffer Exchange: Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., 50 mM PBS, 5 mM EDTA, pH 7.4). If the antibody is in an incompatible buffer (e.g., containing Tris or other primary amines), perform a buffer exchange using a suitable method like dialysis or centrifugal filtration (10 kDa MWCO).[10]

-

Prepare TCEP: Prepare a fresh 10 mM stock solution of TCEP in the conjugation buffer.[11][12]

-

Reduction Reaction: Add a 5-10 fold molar excess of TCEP to the antibody solution.[13] The precise amount of TCEP is a critical parameter that must be optimized to achieve the desired average DAR.[14]

-

Incubation: Incubate the reaction at 37°C for 1-2 hours with gentle agitation.[2][11] To prevent re-oxidation of the thiol groups, it is recommended to perform the reaction under an inert gas like nitrogen or argon.[13]

-

Removal of Excess TCEP: Immediately before conjugation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) or centrifugal concentrator, exchanging the reduced antibody back into fresh, degassed conjugation buffer.[12][15]

Protocol 2: Thiol-Maleimide Conjugation

-

Prepare this compound Linker-Payload: Dissolve the maleimide-functionalized this compound linker-payload in an anhydrous organic solvent such as DMSO to create a 10 mM stock solution.[15]

-

Conjugation Reaction: Add a molar excess (typically 8-10 equivalents relative to the antibody) of the this compound linker-payload solution to the chilled, reduced antibody solution.[15] The final concentration of the organic solvent (e.g., DMSO) should ideally not exceed 10% (v/v) to maintain antibody stability.

-

Incubation: Protect the reaction from light and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

-

Quenching: Quench the reaction to cap any unreacted maleimide groups by adding a 20-fold molar excess of N-acetyl-L-cysteine and incubating for 30 minutes.[14]

Protocol 3: ADC Purification

Purification is essential to remove unconjugated drug-linker, aggregates, and unconjugated antibody.[13] Hydrophobic Interaction Chromatography (HIC) is a common method for this purpose.

-

Equilibrate Column: Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase A (e.g., 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0).[16]

-

Sample Loading: Load the quenched reaction mixture onto the column.

-

Gradient Elution: Elute the bound species using a linear gradient to 100% mobile phase B (e.g., 25 mM Sodium Phosphate, 25% Isopropanol, pH 7.0).[16]

-

Fraction Collection: Collect fractions corresponding to the ADC peak(s), which will elute based on their hydrophobicity (higher DAR species are more hydrophobic and elute later).

-

Buffer Exchange: Pool the desired fractions and buffer exchange into a suitable formulation buffer (e.g., PBS, pH 7.4) and concentrate using centrifugal filtration.

Protocol 4: ADC Characterization

A. Drug-to-Antibody Ratio (DAR) by HIC

HIC separates ADC species based on the number of conjugated drugs, allowing for the determination of the drug load distribution and calculation of the average DAR.[17][18]

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, containing 25% Isopropanol.

-

Method: Inject the purified ADC onto the HIC column. Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.[16]

-

Data Analysis: Monitor the elution profile at 280 nm. Peaks corresponding to species with 0, 2, 4, 6, and 8 drugs (DAR0, DAR2, etc.) will be resolved.[7][19] Calculate the average DAR using the following formula, where Ai is the peak area for the species with i drugs conjugated: Average DAR = Σ(Ai * i) / ΣAi

B. Intact Mass Analysis and DAR by LC-MS

LC-MS provides the precise mass of the different drug-loaded species, confirming conjugation and allowing for an accurate average DAR calculation.[20] For cysteine-linked ADCs, native MS conditions are often preferred to prevent dissociation of the antibody chains.[7]

-

Sample Preparation (Optional): To simplify spectra, the ADC sample can be deglycosylated using PNGase F prior to analysis.[4]

-

LC Separation: Inject the ADC onto a suitable column (e.g., SEC for native MS or reversed-phase C4/C8 for denaturing MS).

-

MS Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF).[9]

-

Data Analysis: Deconvolute the resulting multi-charged mass spectrum to obtain the zero-charge mass for each ADC species.[4] The average DAR is calculated from the relative abundance of each species observed in the deconvoluted spectrum.[21]

Expected Results and Data Presentation

The protocols described should yield a purified this compound ADC with a heterogeneous distribution of drug loads, typically targeting an average DAR of around 8.

| Parameter | Condition | Expected Outcome |

| Antibody Reduction | 5-10 eq. TCEP, 37°C, 1.5h | Partial reduction of 4 interchain disulfide bonds |

| Conjugation | 8-10 eq. This compound linker, RT, 2h | Covalent attachment of payload to generated thiols |

| Bioconjugation Yield | Post-Purification | >70%[22] |

| Purity (SEC) | Post-Purification | >95% Monomer |

| Average DAR (HIC/MS) | Final Product | 7.5 - 8.0[5][16] |

| Analytical Method | Result | Example Value |

| HIC | DAR Distribution | DAR0: <2%, DAR2: <5%, DAR4: ~15%, DAR6: ~30%, DAR8: ~48% |

| Average DAR | 7.6 [5] | |

| LC-MS | Mass of DAR8 Species | ~159 kDa (based on ~147 kDa mAb + 8 x ~1.5 kDa linker-drug) |

| Average DAR | 7.8 | |

| In Vitro Potency | IC50 (HER2+ cell line) | 30-40 nM[22] |

| In Vivo Efficacy | Tumor Growth Inhibition (TGI) | >100% in relevant xenograft models[22][23] |

Mechanism of Action

The therapeutic effect of a Dxd-conjugated ADC is a multi-step process that relies on the targeted delivery and intracellular release of the cytotoxic payload.

Troubleshooting

| Symptom | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conjugation | Inefficient Reduction: TCEP solution is old or oxidized; insufficient molar excess or incubation time. | Prepare fresh TCEP solution immediately before use. Optimize TCEP concentration and incubation time. |

| Maleimide Hydrolysis: this compound linker-payload solution was exposed to moisture or non-anhydrous solvent. | Use fresh, anhydrous DMSO. Prepare linker-payload solution immediately before use.[13] | |

| Interfering Buffer Components: Antibody buffer contains primary amines (e.g., Tris) or carrier proteins (e.g., BSA). | Perform buffer exchange into a non-interfering buffer like PBS prior to reduction. Remove carrier proteins if present. | |

| High Levels of Aggregation | Over-reduction: Excessive TCEP leads to unfolding and aggregation. | Titrate TCEP concentration to find the optimal level for partial reduction. |

| Solvent-induced Precipitation: Organic solvent concentration is too high during conjugation. | Ensure final organic solvent (e.g., DMSO) concentration does not exceed 5-10%. Add the linker-payload solution slowly with mixing. | |

| Inaccurate DAR by HIC | Poor Peak Resolution: Inappropriate gradient or column chemistry. | Optimize the HIC gradient slope and length. Screen different HIC columns (e.g., Phenyl, Butyl). |

| Drifting Baseline: Impure salts in mobile phase. | Use high-purity salts (e.g., for HPLC) for mobile phase preparation. Utilize blank subtraction features in chromatography software.[19] | |

| Poor Signal in LC-MS | ADC Dissociation (Cys-linked): Use of denaturing reversed-phase conditions. | Use a native MS method with a non-denaturing mobile phase (e.g., ammonium acetate) and SEC column.[7][20] |

| Sample Complexity: Glycosylation creates multiple overlapping peaks. | Deglycosylate the sample with PNGase F before analysis to simplify the spectrum.[4] |

References

- 1. susupport.com [susupport.com]

- 2. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

- 5. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. waters.com [waters.com]

- 8. interchim.fr [interchim.fr]

- 9. hpst.cz [hpst.cz]

- 10. dynamic-biosensors.com [dynamic-biosensors.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. broadpharm.com [broadpharm.com]

- 13. broadpharm.com [broadpharm.com]

- 14. scispace.com [scispace.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Raludotatug Deruxtecan, a CDH6-Targeting Antibody–Drug Conjugate with a DNA Topoisomerase I Inhibitor DXd, Is Efficacious in Human Ovarian and Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. agilent.com [agilent.com]

- 20. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lcms.cz [lcms.cz]

- 22. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability [mdpi.com]

- 23. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Dxd-d5 ADC Internalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The efficacy of an ADC is critically dependent on its ability to be internalized by target cells, followed by the release of its cytotoxic payload.[1] Trastuzumab deruxtecan (T-DXd) is a notable ADC that utilizes a topoisomerase I inhibitor payload, DXd.[2] The assessment of ADC internalization is therefore a crucial step in the preclinical development and characterization of novel ADCs.[3]

This document provides detailed protocols for assessing the internalization of ADCs utilizing a deuterium-labeled payload, Dxd-d5. This compound serves as a stable isotope-labeled internal standard, enabling precise and quantitative analysis of payload delivery to target cells using mass spectrometry.[4][5] Additionally, protocols for qualitative and semi-quantitative assessment of ADC internalization using fluorescence-based methods are described.

The following protocols and data presentation guidelines are intended to provide a comprehensive framework for researchers to evaluate the internalization characteristics of this compound containing ADCs, facilitating the selection of promising candidates for further development.

Signaling Pathway and Mechanism of Action

Upon binding to its target receptor on the cancer cell surface, the this compound ADC is internalized, typically through receptor-mediated endocytosis.[6] The ADC-receptor complex is trafficked through the endosomal-lysosomal pathway.[7] Within the acidic environment of the lysosome, the linker connecting the antibody to the this compound payload is cleaved by lysosomal enzymes.[2][8] The released this compound can then exert its cytotoxic effect by inhibiting topoisomerase I, leading to DNA damage and apoptosis.[9]

Caption: this compound ADC binds to its receptor, is internalized, and releases its payload in the lysosome.

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Assessment of ADC Internalization by Confocal Microscopy

This protocol describes the use of a fluorescently labeled this compound ADC to visualize its internalization and subcellular localization.

Materials:

-

Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Fluorescently labeled this compound ADC (e.g., labeled with Alexa Fluor 488)

-

Control non-binding IgG labeled with the same fluorophore

-

Hoechst 33342 (for nuclear staining)

-

LysoTracker Red DND-99 (for lysosomal staining)[6]

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed target cells onto glass-bottom confocal dishes and culture until they reach 60-70% confluency.

-

ADC Incubation:

-

Dilute the fluorescently labeled this compound ADC and the control IgG to the desired concentration (e.g., 10 µg/mL) in pre-warmed complete culture medium.

-

Remove the culture medium from the cells and add the ADC or control IgG solution.

-

Incubate the cells for various time points (e.g., 0, 1, 4, and 24 hours) at 37°C in a CO2 incubator.

-

-

Staining of Lysosomes and Nuclei:

-

One hour before the end of the ADC incubation, add LysoTracker Red to the culture medium at the recommended concentration (e.g., 75 nM) and continue the incubation.[6]

-

At the end of the incubation, remove the medium and wash the cells three times with PBS.

-

-

Cell Fixation and Permeabilization:

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS.

-

-

Nuclear Staining and Mounting:

-

Incubate the cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add a drop of mounting medium to the cells.

-

-

Confocal Imaging:

-

Image the cells using a confocal microscope with appropriate laser lines and filters for the chosen fluorophores (e.g., 405 nm for Hoechst 33342, 488 nm for Alexa Fluor 488, and 561 nm for LysoTracker Red).

-

Acquire z-stack images to visualize the subcellular localization of the ADC.

-

Data Analysis:

-

Qualitatively assess the internalization of the this compound ADC by observing the co-localization of the green fluorescence (ADC) with the red fluorescence (lysosomes).

-

Semi-quantify the internalization by measuring the fluorescence intensity of the internalized ADC per cell using image analysis software (e.g., ImageJ/Fiji).

Protocol 2: Quantitative Assessment of ADC Internalization by Flow Cytometry

This protocol provides a high-throughput method to quantify the percentage of cells that have internalized the ADC and the relative amount of internalized ADC per cell.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

Fluorescently labeled this compound ADC (e.g., labeled with Alexa Fluor 488)

-

Control non-binding IgG labeled with the same fluorophore

-

Trypsin-EDTA

-

Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5) or a quenching antibody (e.g., anti-Alexa Fluor 488 antibody)[3][10]

-

Flow cytometry buffer (PBS with 2% FBS)

-

Propidium iodide (PI) or other viability dye

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate and culture overnight.

-

Treat the cells with the fluorescently labeled this compound ADC or control IgG at various concentrations and for different time points at 37°C.

-

Include a control set of cells incubated at 4°C to measure surface binding only.

-

-

Cell Harvesting and Staining:

-

After incubation, wash the cells with cold PBS.

-

Harvest the cells using Trypsin-EDTA and resuspend in flow cytometry buffer.

-

-

Removal of Surface-Bound ADC:

-

To distinguish between surface-bound and internalized ADC, treat one set of samples with an acid wash buffer for a short period (e.g., 1-2 minutes) on ice to strip surface-bound antibody, or incubate with a quenching antibody according to the manufacturer's protocol.[3][10]

-

Immediately neutralize the acid wash with a large volume of cold flow cytometry buffer and centrifuge the cells.

-

-

Viability Staining and Analysis:

-

Resuspend the cell pellets in flow cytometry buffer containing a viability dye like PI.

-

Analyze the cells on a flow cytometer, measuring the fluorescence of the labeled ADC in the appropriate channel (e.g., FITC channel for Alexa Fluor 488).

-

Data Analysis:

-

Gate on the live cell population based on the viability dye staining.

-

Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) for each condition.

-

The internalization rate can be calculated by comparing the MFI of cells incubated at 37°C (total fluorescence) with those treated with the acid wash or quenching antibody (internalized fluorescence).

Protocol 3: Quantitative Analysis of Internalized this compound Payload by LC-MS/MS

This protocol describes a highly sensitive and specific method to quantify the amount of this compound payload released within the target cells.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound ADC

-

Dxd as a standard for the calibration curve

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein precipitation solvent (e.g., methanol:ethanol mixture (50% v/v))[11]

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Analytical column (e.g., C18 column)

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

-

Cell Culture and ADC Treatment:

-

Seed a known number of cells in a multi-well plate and culture overnight.

-

Treat the cells with the this compound ADC at various concentrations and for different time points.

-

-

Cell Lysis and Sample Preparation:

-

After incubation, wash the cells thoroughly with cold PBS to remove any non-internalized ADC.

-

Lyse the cells directly in the well with cell lysis buffer.

-

Harvest the cell lysate and determine the total protein concentration (e.g., using a BCA assay) for normalization.

-

-

Protein Precipitation and Payload Extraction:

-

To a known volume of cell lysate, add a known amount of a suitable internal standard (if this compound is not being used as the internal standard itself for a non-deuterated DXd ADC).

-

Add 3-4 volumes of cold protein precipitation solvent.[11]

-

Vortex and incubate at -20°C for at least 2 hours to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the extracted this compound.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto the LC-MS/MS system.

-

Separate the analytes using a suitable gradient on the analytical column.

-

Detect and quantify this compound using multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for Dxd and this compound will need to be determined empirically.

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of Dxd standard spiked into lysate from untreated cells.

-

Calculate the concentration of this compound in the cell lysates based on the calibration curve and normalize to the total protein concentration or cell number.

-

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Semi-Quantitative Analysis of this compound ADC Internalization by Confocal Microscopy

| Treatment Group | Time Point (hours) | Mean Fluorescence Intensity (Arbitrary Units) per Cell ± SD | Co-localization with Lysosomes (%) ± SD |

| This compound ADC (10 µg/mL) | 1 | 150 ± 25 | 30 ± 5 |

| 4 | 450 ± 60 | 75 ± 8 | |

| 24 | 800 ± 95 | 90 ± 6 | |

| Control IgG (10 µg/mL) | 24 | 20 ± 8 | 5 ± 2 |

Table 2: Quantitative Analysis of this compound ADC Internalization by Flow Cytometry

| Treatment Group | Concentration (µg/mL) | Time Point (hours) | % Internalizing Cells ± SD | Mean Fluorescence Intensity (Internalized) ± SD |

| This compound ADC | 1 | 4 | 60 ± 7 | 2500 ± 300 |

| 10 | 4 | 95 ± 3 | 8000 ± 750 | |

| 10 | 24 | 98 ± 2 | 15000 ± 1200 | |

| Control IgG | 10 | 24 | 5 ± 1.5 | 500 ± 150 |

Table 3: Quantification of Internalized this compound Payload by LC-MS/MS

| Treatment Group | Concentration (µg/mL) | Time Point (hours) | This compound Concentration (ng/mg protein) ± SD |

| This compound ADC | 1 | 4 | 0.5 ± 0.08 |

| 10 | 4 | 5.2 ± 0.6 | |

| 10 | 24 | 12.8 ± 1.5 | |

| Untreated Control | - | 24 | Not Detected |

Experimental Workflow Diagram

Caption: A general workflow for the assessment of this compound ADC internalization.

References

- 1. A simple and highly sensitive LC-MS workflow for characterization and quantification of ADC cleavable payloads [ouci.dntb.gov.ua]

- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. High-Throughput Screening for Internalizing Antibodies by Homogeneous Fluorescence Imaging of a pH-Activated Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for DXd-d5 Bystander Killing Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for conducting a DXd-d5 bystander killing assay. This assay is crucial for evaluating the efficacy of Antibody-Drug Conjugates (ADCs) that utilize a DXd (deruxtecan) payload, a potent topoisomerase I inhibitor. The bystander effect, where the cytotoxic payload diffuses from target antigen-positive cells to kill neighboring antigen-negative cells, is a key mechanism for enhancing the therapeutic efficacy of ADCs, particularly in heterogeneous tumors.[1][2][3]

Introduction

Antibody-drug conjugates are designed to selectively deliver potent cytotoxic agents to tumor cells expressing a specific antigen.[4][] The DXd payload, upon release from the ADC within the target cell, is cell-membrane permeable.[6][7] This permeability allows it to diffuse into adjacent cells that may not express the target antigen, leading to what is known as the "bystander effect."[6][8] This mechanism is particularly important for overcoming tumor heterogeneity, where antigen expression can be varied.[4] The this compound bystander killing assay is an in vitro method to quantify this effect.

The assay typically involves co-culturing antigen-positive and antigen-negative cancer cell lines. The antigen-positive cells internalize the ADC, cleave the linker, and release the DXd payload. The subsequent death of the co-cultured antigen-negative cells is a direct measure of the bystander effect.[1][2][8]

Principle of the this compound Bystander Killing Assay

The fundamental principle of the assay is to differentiate between the direct cytotoxic effect of the ADC on antigen-positive cells and the indirect, bystander-mediated killing of antigen-negative cells. This is achieved by co-culturing two distinct cell populations:

-

Antigen-Positive (Ag+) Cells: These cells express the target antigen for the ADC's monoclonal antibody component. They take up the ADC, process it, and release the DXd payload.

-

Antigen-Negative (Ag-) Cells: These cells do not express the target antigen and are therefore not directly targeted by the ADC. Their viability in a co-culture system with Ag+ cells and the ADC is indicative of the bystander effect.

To distinguish between the two cell populations for analysis, the Ag- cells are often engineered to express a fluorescent protein (e.g., GFP) or luciferase.[3][9]

Signaling Pathway of DXd-mediated Cell Killing